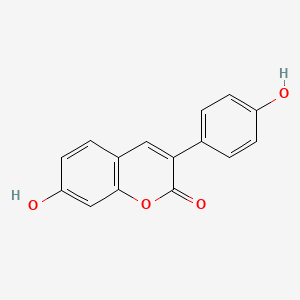
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one
Übersicht
Beschreibung
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles Coumarins are known for their diverse biological and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one can be achieved through various methods. One common approach involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one reacts with alkyl halogenides in the presence of potassium carbonate in dimethylformamide (DMF) as a solvent .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of green solvents and catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, influencing cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 7-Hydroxy-3-phenyl-4H-chromen-4-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Comparison: While these compounds share a similar core structure, the presence and position of hydroxy and methoxy groups can significantly influence their chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVROUNAFWXBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-7-hydroxy-8-[(2-hydroxyethylamino)methyl]chromen-4-one;hydrochloride](/img/structure/B7945649.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-[[(1,1-dioxothiolan-3-yl)amino]methyl]-6-hydroxy-7-methyl-1-benzofuran-3-one;hydrochloride](/img/structure/B7945656.png)
![7-Hydroxy-8-[(2-hydroxyethylamino)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrochloride](/img/structure/B7945668.png)
![7-Hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one;hydrochloride](/img/structure/B7945672.png)
![(2Z)-7-[[(1,1-dioxothiolan-3-yl)amino]methyl]-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one;hydrochloride](/img/structure/B7945674.png)
![ethyl 4-[[(2Z)-6-hydroxy-4-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7945676.png)
![(2Z)-6-hydroxy-4-methyl-7-[(thiophen-2-ylmethylamino)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one;hydrochloride](/img/structure/B7945683.png)
![(2Z)-7-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one](/img/structure/B7945693.png)


![1-[[3-[(4-Ethoxycarbonylphenoxy)methyl]-6-hydroxy-1,2-benzoxazol-7-yl]methyl]piperidine-3-carboxylic acid](/img/structure/B7945708.png)
![(2Z)-7-[(cyclohexylamino)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one](/img/structure/B7945719.png)
![2-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]acetamide hydrochloride](/img/structure/B7945744.png)
